Methyl 2-[2-(1,3-thiazol-4-YL)-1,3-benzodiazol-1-YL]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(1,3-thiazol-4-YL)-1,3-benzodiazol-1-YL]acetate is a complex organic compound that features a thiazole ring and a benzodiazole ring. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of both thiazole and benzodiazole rings in a single molecule makes this compound particularly interesting for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(1,3-thiazol-4-YL)-1,3-benzodiazol-1-YL]acetate typically involves the reaction of 2-acetylbenzimidazoles with thiourea in the presence of ethyl alcohol and an excess amount of iodine . This reaction forms the thiazole ring, which is then coupled with the benzimidazole ring to produce the final compound. The reaction conditions often require heating and the use of solvents like ethyl alcohol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound more efficiently. The use of automated systems and advanced purification techniques like column chromatography can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(1,3-thiazol-4-YL)-1,3-benzodiazol-1-YL]acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur at the benzodiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are often employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound. These products can have different biological activities and can be used in further research or industrial applications.
Scientific Research Applications
Methyl 2-[2-(1,3-thiazol-4-YL)-1,3-benzodiazol-1-YL]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(1,3-thiazol-4-YL)-1,3-benzodiazol-1-YL]acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. The benzodiazole ring can bind to DNA or RNA, affecting gene expression and cellular processes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2,1-Benzothiazine 2,2-Dioxides: These compounds also contain a thiazole ring and have been studied for their analgesic activities.
2,4-Disubstituted Thiazoles: Known for their antibacterial and antifungal activities.
Indole Derivatives: These compounds share some structural similarities and have been investigated for their biological activities.
Uniqueness
What sets Methyl 2-[2-(1,3-thiazol-4-YL)-1,3-benzodiazol-1-YL]acetate apart is the combination of both thiazole and benzodiazole rings in a single molecule This unique structure allows it to interact with a wider range of biological targets and exhibit diverse biological activities
Properties
IUPAC Name |
methyl 2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-18-12(17)6-16-11-5-3-2-4-9(11)15-13(16)10-7-19-8-14-10/h2-5,7-8H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXISMHQYQPJXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=C1C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.